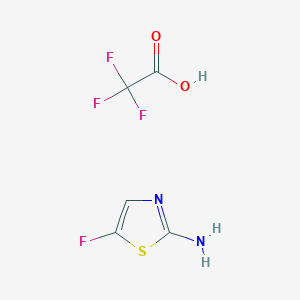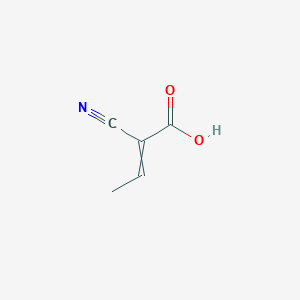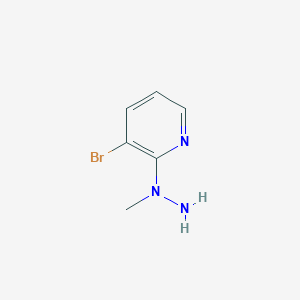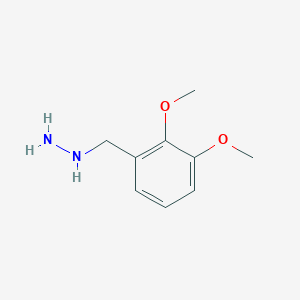
5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H4F4N2O2S and a molecular weight of 232.16 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is known for its unique structural properties, which include a thiazole ring substituted with a fluorine atom and an amine group, as well as a trifluoroacetate moiety .
Preparation Methods
The synthesis of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminothiazole as the starting material.
Reaction Steps: The process involves protection of the amine group, followed by bromination, fluorination, and deprotection to form the desired product.
Industrial Production: Industrial production methods may involve bulk custom synthesis and procurement to meet research demands.
Chemical Reactions Analysis
5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted thiazole ring.
Common Reagents and Conditions: Typical reagents include bromine for bromination, fluorine sources for fluorination, and protecting groups for amine protection.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research includes its potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can affect various biochemical pathways, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate can be compared with other similar compounds:
Properties
CAS No. |
731018-55-6 |
|---|---|
Molecular Formula |
C5H4F4N2O2S |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
5-fluoro-1,3-thiazol-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H3FN2S.C2HF3O2/c4-2-1-6-3(5)7-2;3-2(4,5)1(6)7/h1H,(H2,5,6);(H,6,7) |
InChI Key |
UXBYIXRGDDJTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12440242.png)

![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12440246.png)
![3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B12440259.png)

